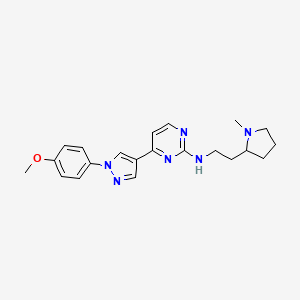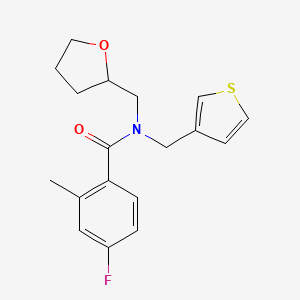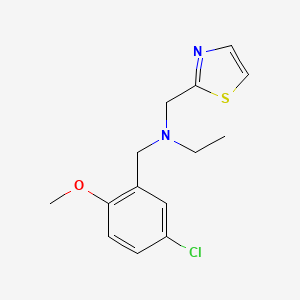![molecular formula C11H15N3OS B5893391 4-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5893391.png)
4-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butan-2-ol is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the methyl group: Methylation of the thienopyrimidine core can be carried out using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The amino group is introduced through nucleophilic substitution reactions using suitable amines.
Attachment of the butanol moiety: This step involves the reaction of the intermediate with butan-2-ol under appropriate conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
4-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential kinase inhibitor for cancer therapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butan-2-ol involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation. This makes it a promising candidate for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butan-2-ol: can be compared with other thienopyrimidine derivatives and kinase inhibitors such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butan-2-ol moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
4-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-7(15)3-5-12-10-9-4-6-16-11(9)14-8(2)13-10/h4,6-7,15H,3,5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJFYWWJMXMLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)NCCC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5893325.png)
![(2-methoxyethyl)(4-methylbenzyl)[(2-methyl-2H-indazol-3-yl)methyl]amine](/img/structure/B5893335.png)

![7-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide](/img/structure/B5893340.png)

![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-imidazol-1-yl-1-phenylethanamine](/img/structure/B5893344.png)
![4-[(2,4-dimethyl-1,4-diazepan-1-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5893357.png)
![5-{[allyl(2-furylmethyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B5893364.png)
![1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B5893369.png)
![N-(2-methoxyethyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxopiperazin-2-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B5893376.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B5893383.png)

![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(pyrrolidin-1-ylsulfonyl)ethanamine](/img/structure/B5893418.png)
